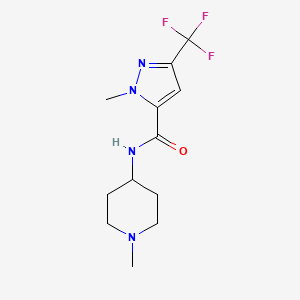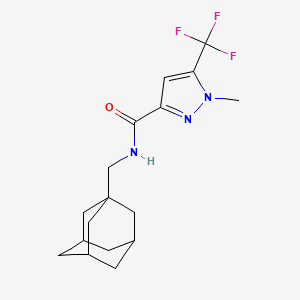![molecular formula C14H15F3N6O B4337735 [1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4337735.png)
[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported . This method involves the reaction of appropriate precursors under controlled conditions to introduce the trifluoromethyl group.
The next step involves the formation of the piperazine ring, which is then coupled with the pyrazole derivative. Finally, the pyrimidine ring is introduced through a series of reactions that may include cyclization and condensation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyrazole, piperazine, or pyrimidine rings.
Scientific Research Applications
[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where specific molecular pathways are involved.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme’s role in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, as well as piperazine and pyrimidine derivatives. Examples include:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 4-(1-piperazinyl)pyrimidine
Uniqueness
What sets [1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-21-11(14(15,16)17)9-10(20-21)12(24)22-5-7-23(8-6-22)13-18-3-2-4-19-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSMDRIDLRERDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337657.png)

![4-CHLORO-1,5-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337672.png)


![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337696.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337697.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337715.png)
![4-CHLORO-1,5-DIMETHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337724.png)
![N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337729.png)

![(1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4337741.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337758.png)
